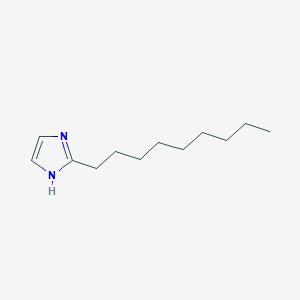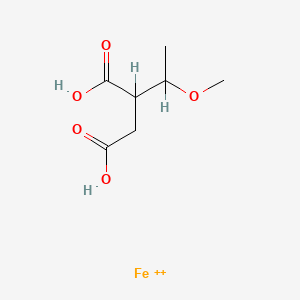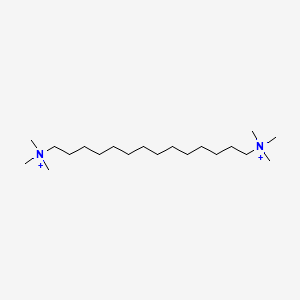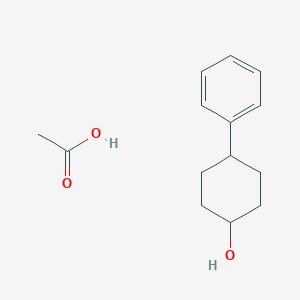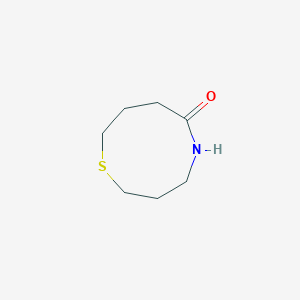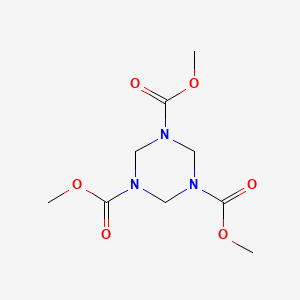
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is an organic compound with the molecular formula C9H15N3O6 It is a derivative of 1,3,5-triazinane, a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate can be synthesized through the condensation reaction of amines and formaldehyde. The general procedure involves the reaction of formaldehyde with a suitable amine in the presence of a catalyst such as triethylamine. The reaction is typically carried out in a solvent like methanol at room temperature for 24 hours. The resulting product is then purified by removing the solvent under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazinane derivatives.
Reduction: It can act as a reducing agent in certain reactions, such as the hydrofluoroalkylation of alkenes.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include butyllithium for deprotonation and trifluoroacetic esters for hydrofluoroalkylation. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various triazinane derivatives, such as 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione .
Scientific Research Applications
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the hydrofluoroalkylation of alkenes.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the preparation of polymerization catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate involves its ability to undergo deprotonation and act as a source of the formyl anion. This property allows it to participate in various chemical reactions, such as single electron reduction coupled with fluoride transfer . The molecular targets and pathways involved in its reactions are primarily related to its interaction with other chemical species and the formation of stable intermediates.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: A related compound with similar structural features but different functional groups.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Another triazine derivative with distinct chemical properties and applications.
Uniqueness
Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is unique due to its specific functional groups and the resulting chemical reactivity Its ability to act as a reducing agent and participate in various substitution reactions sets it apart from other triazine derivatives
Properties
CAS No. |
55148-10-2 |
|---|---|
Molecular Formula |
C9H15N3O6 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate |
InChI |
InChI=1S/C9H15N3O6/c1-16-7(13)10-4-11(8(14)17-2)6-12(5-10)9(15)18-3/h4-6H2,1-3H3 |
InChI Key |
HRCGLOHKYLYNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CN(CN(C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



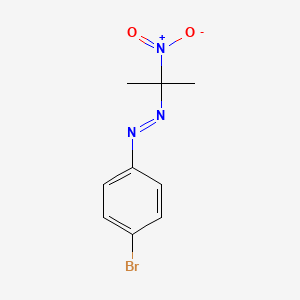
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
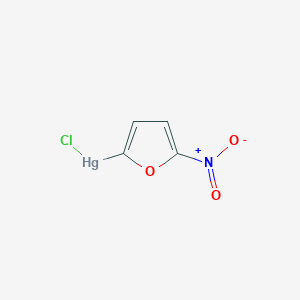
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
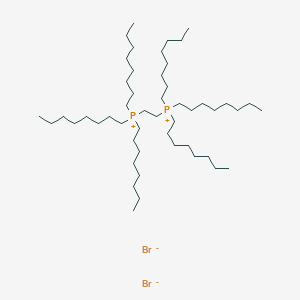
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
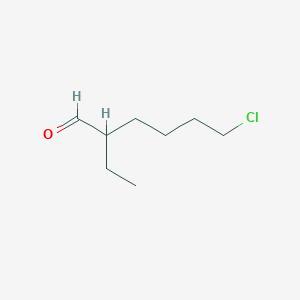
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
